Pergolide(1+) -

Pergolide(1+)

Catalog Number: EVT-1579994
CAS Number:
Molecular Formula: C19H27N2S+
Molecular Weight: 315.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pergolide(1+) is an ammonium ion resulting from the protonation of the piperidine nitrogen of pergolide. It is a conjugate acid of a pergolide.
Source and Classification

Pergolide is derived from ergot alkaloids and belongs to the class of compounds known as ergoline derivatives. It is often administered in its mesylate form, pergolide mesylate, which enhances its solubility and bioavailability. The compound's chemical structure can be represented as C19H24N2S, with a molecular weight of approximately 316.48 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of pergolide has been explored through various methods. One notable approach involves the use of dihydroelymoclavine as a starting material, which undergoes demethylation via von Braun cleavage to yield pergolide mesylate. This method emphasizes high yield and purity, making it suitable for industrial applications .

Another synthesis route involves the reaction of 9,10-dihydrolysergic acid with n-propylamine to produce pergolide. This process typically requires careful control of reaction conditions to optimize yield and minimize by-products .

Industrial Synthesis

Recent advancements have focused on developing environmentally friendly synthesis pathways that minimize waste while maximizing yield. Techniques utilizing rare earth metal catalysts have shown promise in enhancing the efficiency of the synthesis process .

Molecular Structure Analysis

Structure and Data

The molecular structure of pergolide features a complex arrangement characteristic of ergoline derivatives. Its structural formula can be depicted as follows:

C19H24N2S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{S}

Key structural components include:

  • A bicyclic indole framework.
  • A propyl side chain.
  • A thiomethyl group that contributes to its pharmacological activity.

The stereochemistry at specific centers within the molecule is crucial for its biological activity, particularly in receptor binding affinity.

Chemical Reactions Analysis

Reactions and Technical Details

Pergolide undergoes various chemical reactions, primarily involving modifications to its side chains or functional groups to enhance its pharmacological properties. For instance, reactions that introduce or modify substituents on the indole ring can significantly alter its receptor selectivity and potency.

One notable reaction involves the formation of pergolide mesylate from pergolide base by treating it with methanol under controlled conditions, which facilitates the formation of the mesylate salt .

Mechanism of Action

Process and Data

Pergolide acts primarily as an agonist at dopamine D2 and D3 receptors in the central nervous system. By binding to these receptors, it mimics dopamine's effects, leading to increased dopaminergic signaling. This mechanism is particularly beneficial for patients with Parkinson's disease, where dopamine levels are severely depleted.

The activation of these receptors results in:

  • Enhanced motor function.
  • Reduction in symptoms such as rigidity and bradykinesia.
  • Modulation of prolactin secretion.

The pharmacodynamic profile indicates that pergolide has a higher affinity for D2 receptors compared to D3 receptors, which contributes to its therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pergolide is typically presented as a white or off-white crystalline powder.
  • Solubility: It is soluble in methanol and moderately soluble in water.
  • Melting Point: The melting point ranges around 150-155°C.

Chemical Properties

  • Stability: Pergolide exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound can participate in various chemical reactions typical for amines and thiols.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for quality control during synthesis and formulation processes .

Applications

Scientific Uses

Pergolide has significant applications in both clinical and research settings:

  • Clinical Use: It is primarily used for treating Parkinson's disease and hyperprolactinemia due to its dopaminergic activity.
  • Research Applications: Pergolide serves as a valuable tool in neuroscience research for studying dopaminergic pathways and receptor interactions. Its ability to selectively activate dopamine receptors makes it an important compound for investigating receptor pharmacology.
Historical Development & Nomenclature of Pergolide Derivatives

Ergot Alkaloid Lineage and Structural Evolution

Pergolide (chemical name: 8β-[(methylthio)methyl]-6-propylergoline) belongs to the ergoline class of compounds derived from ergot alkaloids, naturally produced by the fungus Claviceps purpurea. Its core structure retains the tetracyclic ergoline backbone but features strategic modifications that enhance dopaminergic specificity. Unlike natural ergot alkaloids (e.g., ergotamine), which exhibit broad receptor affinity, pergolide incorporates a methylthiomethyl group at the 8β position and a propyl chain at C6. These alterations significantly increase selectivity for dopamine receptors while reducing affinity for adrenergic and serotonergic targets [1] [2].

The structural evolution of pergolide reflects a deliberate shift from non-selective vasoactive ergots to neurologically targeted agents. Early ergot derivatives like bromocriptine (a dipeptide ergopeptine) showed moderate D2 agonism but high affinity for 5-HT receptors and α-adrenoceptors, causing cardiovascular side effects. Pergolide’s simpler structure—lacking the peptide moiety—optimized brain penetration and dopamine receptor binding [2]. Its thiomethyl group enhanced metabolic stability, prolonging the half-life (27 hours) compared to earlier ergots [5].

Table 1: Structural Evolution of Key Ergot-Derived Dopamine Agonists

CompoundCore StructureKey ModificationsReceptor Selectivity
ErgotamineErgopeptineNatural alkaloidBroad (5-HT, α-adrenoceptors)
BromocriptinePeptide-modified ergolineC2-Br substitution; dipeptide chainModerate D2; high 5-HT₂
PergolideSimple ergoline8β-methylthiomethyl; C6-propylHigh D1/D2; moderate 5-HT₂B
CabergolineErgolineN-acetylpropenyl side chainHigh D2; very high 5-HT₂B

Chronology of Dopaminergic Agonist Design Paradigms

The development of pergolide paralleled three distinct eras in Parkinson’s disease (PD) therapeutics:

  • Levodopa Era (1960s): Following Arvid Carlsson’s discovery of dopamine’s role in motor control (1957), levodopa emerged as the first PD therapy. However, its short half-life and dyskinesias limited utility [4].
  • Adjunctive Agonists (1970s–1980s): Pergolide was patented in 1978 (Eli Lilly) as a potent D1/D2 agonist to augment levodopa. Its 100-fold higher potency than bromocriptine allowed lower dosing and reduced gastrointestinal side effects. Clinical trials confirmed efficacy in reducing "off" periods in levodopa-treated patients [2] [4].
  • Monotherapy & Selectivity Shift (1990s–2000s): With recognition of levodopa’s long-term complications, pergolide gained use as initial monotherapy in early PD. However, its affinity for 5-HT₂B receptors (later linked to valvulopathy) spurred non-ergot agonists (e.g., pramipexole, ropinirole) with minimal serotonin activity [3] [5].

Table 2: Dopamine Agonist Generations and Receptor Binding Profiles

GenerationExampleD1 AffinityD2 Affinity5-HT₂B AffinityClinical Use Shift
1st (Ergot)BromocriptineLowModerateHighAdjunctive to levodopa
1st (Ergot)PergolideHighHighHighMonotherapy/adjunctive
2nd (Non-ergot)PramipexoleNoneHigh (D3-pref)NoneFirst-line monotherapy

Regulatory Reclassification Post-Valvulopathy Discoveries

Pergolide’s regulatory status shifted dramatically following cardiological safety findings:

  • Pre-2003: Marketed globally for PD (brand name Permax) and hyperprolactinemia. Its potent prolactin-lowering effects also led to veterinary use in equine Cushing’s disease [5] [7].
  • 2003–2007: Two independent studies linked pergolide to cardiac valvulopathy via 5-HT₂B receptor activation. Fibrotic changes mirrored those seen with fenfluramine, triggering FDA advisories [2] [5].
  • March 2007: FDA mandated withdrawal of Permax for human use after epidemiological studies showed a 4–7x increased risk of valve regurgitation. Similar actions followed in the EU and Canada [2] [7].
  • Post-2007: Compounded pergolide remained available for horses under FDA enforcement discretion until 2011, when Prascend (Boehringer Ingelheim) gained approval as the first veterinary-specific formulation. This reclassification emphasized species-specific risk: horses lack cardiac 5-HT₂B receptors, mitigating valvulopathy risk [5] [7].

Table 3: Timeline of Pergolide’s Regulatory Milestones

YearEventRegulatory Impact
1978Patented by Eli LillyIntellectual property established
1989Approved for Parkinson’s (human use)Marketed as Permax
2003First valvulopathy reportsFDA advisory added
2007Global human-market withdrawalWithdrawn in US/EU/Canada
2011Prascend approved for veterinary useFDA-approved equine PPID treatment
2012FDA ends support for compounded pergolideMandates use of approved Prascend

Properties

Product Name

Pergolide(1+)

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-7-ium

Molecular Formula

C19H27N2S+

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/p+1/t13-,16-,18-/m1/s1

InChI Key

YEHCICAEULNIGD-MZMPZRCHSA-O

Canonical SMILES

CCC[NH+]1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC

Isomeric SMILES

CCC[NH+]1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.